4-(Azetidin-3-yl)phenol hydrochloride
CAS No.: 7606-33-9
Cat. No.: VC4126157
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7606-33-9 |
---|---|
Molecular Formula | C9H12ClNO |
Molecular Weight | 185.65 |
IUPAC Name | 4-(azetidin-3-yl)phenol;hydrochloride |
Standard InChI | InChI=1S/C9H11NO.ClH/c11-9-3-1-7(2-4-9)8-5-10-6-8;/h1-4,8,10-11H,5-6H2;1H |
Standard InChI Key | WSXWTJFNXAXLPM-UHFFFAOYSA-N |
SMILES | C1C(CN1)C2=CC=C(C=C2)O.Cl |
Canonical SMILES | C1C(CN1)C2=CC=C(C=C2)O.Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound consists of a four-membered azetidine ring () fused to a phenolic moiety (). The azetidine ring adopts a puckered conformation, with the nitrogen atom at the 3-position facilitating hydrogen bonding and ionic interactions in its protonated form . The hydrochloride salt enhances aqueous solubility, making it advantageous for biological studies .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 185.7 g/mol | |
SMILES Notation | C1C(CN1)C2=CC=C(C=C2)O.Cl | |
InChI Key | NJWDUESJECNIPU-UHFFFAOYSA-N |
Stereochemical Considerations
The azetidine ring introduces chirality at the 3-position, yielding enantiomers with distinct pharmacological profiles. Computational models predict a tetrahedral geometry around the nitrogen atom, which influences its interaction with biological targets .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-(azetidin-3-yl)phenol hydrochloride typically involves multi-step organic reactions:
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Ring Formation: Azetidine derivatives are synthesized via cyclization of γ-chloroamines or through [2+2] cycloadditions. A patent by US7232812B2 details the use of lithium aluminum hydride (LiAlH) in tetrahydrofuran (THF) to reduce intermediate ketones, yielding azetidinols .
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Phenolic Coupling: Suzuki-Miyaura coupling or nucleophilic aromatic substitution attaches the phenolic group to the azetidine ring. Reaction conditions (e.g., 0°C cooling, nitrogen atmosphere) are critical for minimizing side products .
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Salt Formation: The free base is treated with hydrochloric acid to produce the hydrochloride salt, purified via recrystallization from ethyl acetate-petroleum ether mixtures .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclization | LiAlH, THF, 0°C | 30% |
Coupling | Dicyclohexylcarbodiimide, THF | 45% |
Salt Formation | HCl gas, ethyl acetate | 85% |
Optimization Challenges
Low yields (e.g., 30% in cyclization steps) highlight the need for improved catalysts. Microwave-assisted synthesis and flow chemistry are under investigation to enhance efficiency .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in polar solvents (water: 25 mg/mL; methanol: 50 mg/mL) but degrades under extreme pH or prolonged UV exposure . Stability studies recommend storage at 2–8°C in airtight containers .
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 210–215°C, with decomposition above 250°C. The high thermal stability suits it for high-temperature industrial processes .
Analytical Characterization
Spectroscopic Data
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NMR: NMR (400 MHz, DO) shows peaks at δ 7.25 (d, 2H, aromatic), δ 4.10 (m, 1H, azetidine), and δ 3.75 (m, 2H, CH-N) .
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Mass Spectrometry: ESI-MS ([M+H]) at m/z 150.09134 confirms the molecular ion .
Table 3: Predicted Collision Cross Section (CCS)
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H] | 150.09134 | 128.6 |
[M+Na] | 172.07328 | 136.7 |
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >95% purity, with a retention time of 6.8 minutes .
Applications in Pharmaceutical Research
Drug Scaffold Development
The azetidine-phenol core serves as a versatile scaffold for kinase inhibitors and GPCR modulators. Derivatives with fluorinated side chains show enhanced blood-brain barrier permeability .
Material Science Applications
Its rigid structure aids in designing liquid crystals with mesophase transitions at 120–150°C, suitable for optoelectronic devices .
Comparative Analysis with Structural Analogs
Table 4: Comparison with Azetidine Derivatives
Compound | Bioactivity | Solubility (mg/mL) |
---|---|---|
3-(Azetidin-3-yl)phenol | MAO-B inhibition (IC = 12 nM) | 18 |
4-Methylpyrazol-3-yl | Anticancer (GI = 8 µM) | 32 |
Future Perspectives and Research Directions
Ongoing studies focus on:
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Green Synthesis: Catalytic asymmetric hydrogenation to improve enantioselectivity.
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Targeted Drug Delivery: Conjugation with nanoparticles for enhanced bioavailability.
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